5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core modified with a 2-fluorophenylmethyl group and a 4-(3-chlorophenyl)piperazine moiety. The ethyl substituent at the 2-position of the thiazolo ring distinguishes it from structurally related analogs. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural attributes align with compounds studied for enzyme inhibition or receptor modulation (e.g., 14-α-demethylase or serotonin/dopamine receptors) .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXTTXHKDEHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on its structure, it appears to contain a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Additionally, the compound also contains a 1,2,4-triazole moiety, which is another common feature in many bioactive compounds. Compounds containing the 1,2,4-triazole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
The compound 5-((4-(3-chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antitumor, and neuropharmacological effects.
Chemical Structure
The molecular formula of the compound is , and it features a thiazole ring fused with a triazole moiety. The presence of piperazine and chlorophenyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole show activity against various bacterial strains and fungi. The specific compound under investigation has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating effective antibacterial action (Table 1) .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antitumor activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Study:
A study conducted on MCF-7 cells demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis .
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors. Preliminary data suggest that the compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT2A), which may contribute to anxiolytic or antidepressant-like effects. In animal models, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the chlorophenyl group enhances binding affinity to receptor sites, while the thiazole and triazole rings contribute to its pharmacological properties. Modifications to these groups can lead to variations in activity profiles.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit a range of biological properties. The following sections highlight specific applications and findings related to this compound.
Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of similar triazole derivatives. For instance, derivatives containing piperazine and triazole rings have shown significant activity against various bacteria and fungi. The compound may possess similar properties due to its structural components.
Key Findings :
- Triazole derivatives are noted for their low toxicity and high pharmacological activity.
- Compounds similar to this one have been found effective against pathogens such as Staphylococcus aureus and Candida albicans .
Antidepressant Potential
The presence of piperazine moieties in this compound suggests potential interactions with serotonin receptors. Research into related compounds has indicated that they can act as serotonin receptor modulators, which could be beneficial in treating depression and anxiety disorders.
Relevant Studies :
- Serotonin 5-HT1A and 5-HT7 receptors are critical in the pathogenesis of depression; compounds targeting these receptors may offer therapeutic benefits .
Anticancer Properties
Emerging studies suggest that thiazolo-triazole derivatives may exhibit anticancer activities. The ability of these compounds to affect cell proliferation and induce apoptosis in cancer cells has been documented.
Case Studies :
- Research has shown that certain triazole derivatives can inhibit tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy .
Comparative Data Table
The following table summarizes the biological activities reported for various triazole derivatives, including the compound of interest:
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound : Thiazolo[3,2-b][1,2,4]triazol-6-ol core with a 2-ethyl group.
- Compound : Replaces the 2-ethyl group with a methyl group and substitutes the 2-fluorophenyl with a 4-ethoxy-3-methoxyphenyl moiety. The bulkier methoxy/ethoxy groups may enhance lipophilicity but reduce metabolic stability compared to the fluorine atom in the target compound .
- Compounds (e.g., 6g): Feature a triazolone core with dichlorophenyl and isopropyl groups.
Piperazine and Aryl Group Variations
Key Observations :
- The 3-chlorophenylpiperazine moiety in the target compound and analog may enhance affinity for monoaminergic receptors, as piperazine derivatives are common in psychopharmacological agents .
- The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and metabolic resistance compared to bulkier substituents in and compounds .
Pharmacological Implications (Hypothetical)
- Enzyme Inhibition: compounds target 14-α-demethylase (PDB: 3LD6) via triazole-thiadiazole scaffolds.
- Receptor Binding : The 3-chlorophenylpiperazine group in the target compound resembles atypical antipsychotics (e.g., aripiprazole), suggesting possible dopamine D2/5-HT1A receptor affinity. This contrasts with ’s fluorophenyl-thiazole derivatives, which lack piperazine and may target different pathways .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1: Formation of the thiazolo-triazole core via cyclocondensation of thiourea derivatives with α-haloketones, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Step 2: Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution or Mannich reactions. For example, coupling chlorobenzyloxy intermediates with substituted piperazines under reflux in ethanol .
- Optimization: Reaction yields improve with controlled temperature (70–80°C), heterogeneous catalysis (e.g., Bleaching Earth Clay), and purification via recrystallization in aqueous acetic acid .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- IR Spectroscopy: Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O/C=N stretches at 1600–1700 cm⁻¹) .
- ¹H NMR: Assign protons from the thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.2 ppm for piperazine CH₂ groups) .
- LC-MS/HPLC: Confirm molecular ion peaks ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can discrepancies in reported pharmacological activities (e.g., receptor binding vs. cellular assays) be resolved?
Answer:
Contradictions often arise from assay-specific variables:
- Receptor Binding Studies: Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) with purified membrane preparations to minimize off-target interactions .
- Cellular Assays: Account for metabolic stability by pre-incubating compounds with liver microsomes. For example, CYP3A4 inhibitors (e.g., ketoconazole) can clarify if metabolism affects activity .
- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) against crystal structures (PDB: 3LD6 for fungal targets) to rationalize binding mode inconsistencies .
Advanced: What strategies improve the solubility and bioavailability of this lipophilic compound?
Answer:
- Prodrug Design: Introduce phosphate or acetyl groups at the 6-OH position to enhance aqueous solubility. Hydrolytic cleavage in vivo regenerates the active form .
- Formulation: Use lipid-based nanoemulsions (e.g., Labrafil® M 1944 CS) or cyclodextrin inclusion complexes (β-cyclodextrin, 1:2 molar ratio) to increase dissolution rates .
- Structural Modifications: Replace the 2-ethyl group with polar substituents (e.g., hydroxymethyl) while maintaining potency via SAR studies .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
Advanced: What computational methods predict off-target interactions and toxicity risks?
Answer:
- Off-Target Profiling: Use SwissTargetPrediction or SEA servers to identify potential kinase or GPCR off-targets. Validate with kinase inhibition panels (e.g., Eurofins KinaseProfiler™) .
- Toxicity Prediction: Apply ADMETlab 2.0 to estimate hepatotoxicity (e.g., CYP inhibition) and cardiotoxicity (hERG binding). Confirm with zebrafish embryo assays (LC₅₀ and teratogenicity) .
Basic: What are the critical considerations for designing dose-response studies in vivo?
Answer:
- Dosing Range: Determine the maximum tolerated dose (MTD) via acute toxicity studies in rodents (e.g., 10–100 mg/kg, oral gavage) .
- Pharmacokinetics: Collect plasma samples at 0.5, 2, 6, and 24h post-dose. Calculate AUC and half-life using non-compartmental analysis (WinNonlin®) .
Advanced: How can researchers address low yields in the final cyclization step?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) to accelerate cyclization. Evidence shows PEG-400 with Bleaching Earth Clay improves yields to >75% .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12h) and increase purity by 15% under 150W irradiation .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., Calpain-Glo™ for protease targets) with IC₅₀ determination .
- Cell Viability: Screen against cancer lines (e.g., MCF-7, HepG2) via MTT assay (48h exposure, 10 μM–100 μM doses) .
Advanced: How can stereochemical purity be ensured during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
